molecular formula C13H15F2NO3 B11522124 Propan-2-yl 4-[(2,4-difluorophenyl)amino]-4-oxobutanoate

Propan-2-yl 4-[(2,4-difluorophenyl)amino]-4-oxobutanoate

Cat. No.: B11522124
M. Wt: 271.26 g/mol
InChI Key: MBRVPBHWKRZHDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl 4-[(2,4-difluorophenyl)amino]-4-oxobutanoate: fluconazole , is an antifungal drug. It was patented in 1981 and introduced for commercial use in 1988. Its mechanism of action involves inhibiting the activity of 14-α lanosterol demethylase. This enzyme is crucial for the synthesis of ergosterol, a key component of fungal cell membranes. By disrupting ergosterol production, fluconazole effectively combats fungal infections. Its safety and efficacy have made it a widely used antifungal agent .

Preparation Methods

Synthetic Routes:: Fluconazole can be synthesized through various routes. One common method involves the condensation of 2,4-difluorobenzonitrile with 1,2,4-triazole-1-carboxylic acid, followed by reduction to yield the desired compound .

Industrial Production:: The industrial production of fluconazole typically involves large-scale synthesis using optimized conditions. Details of specific industrial processes are proprietary, but they follow similar principles to laboratory-scale methods.

Chemical Reactions Analysis

Reactions:: Fluconazole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions modify different parts of the molecule to enhance its properties.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can convert fluconazole to its corresponding sulfone.

    Reduction: Reduction with hydrides (e.g., lithium aluminum hydride) can yield the corresponding alcohol.

    Substitution: Fluconazole can undergo nucleophilic substitution reactions at the triazole ring.

Major Products:: The major products depend on the specific reaction conditions. For example, reduction yields the alcohol form, while oxidation leads to the sulfone derivative.

Scientific Research Applications

Fluconazole finds applications beyond antifungal therapy:

    Chemistry: Used as a reference compound in analytical chemistry.

    Biology: Investigated for its effects on cell membranes and lipid metabolism.

    Medicine: Studied for potential anticancer properties.

    Industry: Employed in pharmaceutical formulations and drug delivery systems.

Mechanism of Action

Fluconazole inhibits 14-α lanosterol demethylase, disrupting ergosterol synthesis. This impairs fungal cell membrane integrity, leading to cell death.

Comparison with Similar Compounds

Fluconazole’s uniqueness lies in its specific mechanism of action and broad-spectrum antifungal activity. Similar compounds include ketoconazole, itraconazole, and voriconazole .

Properties

Molecular Formula

C13H15F2NO3

Molecular Weight

271.26 g/mol

IUPAC Name

propan-2-yl 4-(2,4-difluoroanilino)-4-oxobutanoate

InChI

InChI=1S/C13H15F2NO3/c1-8(2)19-13(18)6-5-12(17)16-11-4-3-9(14)7-10(11)15/h3-4,7-8H,5-6H2,1-2H3,(H,16,17)

InChI Key

MBRVPBHWKRZHDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CCC(=O)NC1=C(C=C(C=C1)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.